

Application Notes and Protocols for IHVR-19029: An Experimental Antiviral Compound

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Compound of Interest

Compound Name: IHVR-19029

Cat. No.: B608066

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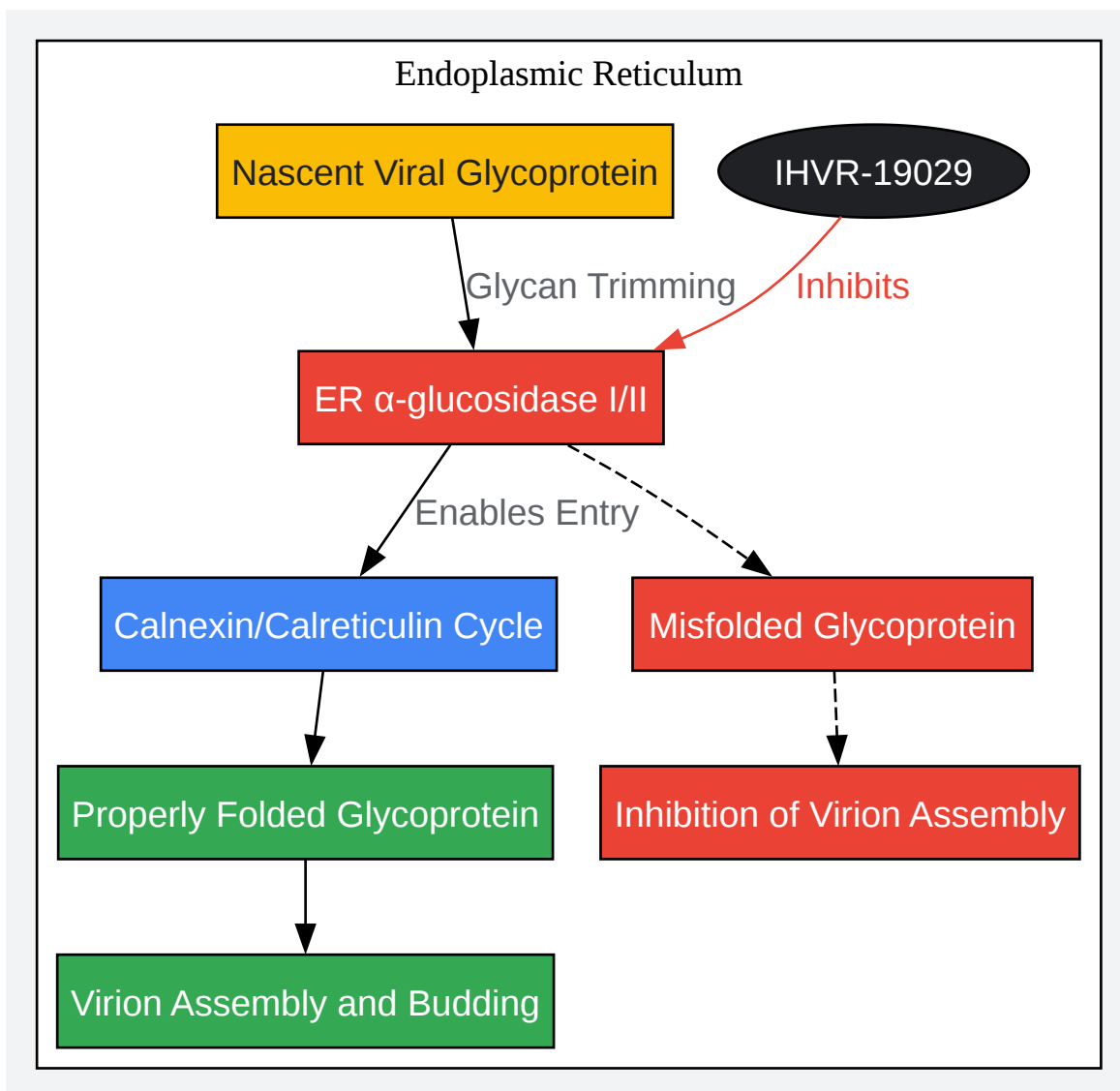
For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-19029 is a promising N-alkylated deoxynojirimycin (DNJ) derivative with broad-spectrum antiviral activity against a range of enveloped viruses. As an inhibitor of the host endoplasmic reticulum (ER) α -glucosidases I and II, **IHVR-19029** disrupts the proper folding of viral glycoproteins, a critical step in the viral lifecycle for many pathogens, including filoviruses (Ebola, Marburg), flaviviruses (Dengue, Yellow Fever, Zika), and coronaviruses.^{[1][2]} This document provides detailed protocols for the cell culture-based evaluation of **IHVR-19029** and summarizes its antiviral efficacy.

Mechanism of Action

IHVR-19029 exerts its antiviral effect by targeting host cell enzymes, specifically ER α -glucosidases I and II. These enzymes are crucial for the initial steps of the N-linked glycosylation pathway, which is essential for the proper folding of many viral envelope glycoproteins. By competitively inhibiting these glucosidases, **IHVR-19029** leads to the accumulation of misfolded viral glycoproteins, which in turn can inhibit the assembly and secretion of new, infectious virions.^{[2][3]} This host-targeting mechanism suggests a higher barrier to the development of viral resistance compared to direct-acting antivirals.



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Caption: Signaling pathway of **IHVR-19029** antiviral activity.

Quantitative Antiviral Data

The antiviral activity of **IHVR-19029** has been demonstrated against several viruses in different cell lines. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of **IHVR-19029** Against Various Viruses

Virus	Cell Line	Assay Method	Endpoint	EC50 / IC50 (μM)	Cytotoxicity (CC50 in μM)	Reference
Ebola Virus (EBOV)	Hela	Immunofluorescence	Reduction of infected cells	16.9	>100	[1]
Dengue Virus (DENV)	HEK293	qRT-PCR	Viral RNA reduction	~5	>100	[1]
Yellow Fever Virus (YFV)	HEK293	qRT-PCR	Viral RNA reduction	~62.5	>100	[1]
Zika Virus (ZIKV)	HEK293	qRT-PCR	Viral RNA reduction	~88	>100	[1]
SARS-CoV-2	A549-ACE2	Virus Yield Reduction	Reduction of infectious virus	~4.0 (IC90)	>400	

Table 2: Synergistic Antiviral Effect of **IHVR-19029** in Combination with Favipiravir (T-705) against Yellow Fever Virus (YFV) in 293TLR3/IFNβ-Luc Cells

IHVR-19029 (μM)	T-705 (μM)	% Inhibition (Single Agent)	% Inhibition (Combination)
6.25	-	~20%	-
-	12.5	~30%	-
6.25	12.5	-	~75%
12.5	-	~35%	-
-	25	~50%	-
12.5	25	-	~90%

Data are approximate values based on graphical representations in Ma et al., 2018.

Experimental Protocols

The following are detailed protocols for cell culture and antiviral assays to evaluate the efficacy of **IHVR-19029**.

Cell Culture

Materials:

- Cell Lines:
 - HEK293 (Human Embryonic Kidney)
 - Hela (Human Cervical Cancer)
 - Huh7.5 (Human Hepatocellular Carcinoma)
 - Vero (African Green Monkey Kidney)
- Media and Reagents:
 - Dulbecco's Modified Eagle Medium (DMEM)
 - Fetal Bovine Serum (FBS), heat-inactivated
 - Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
 - Trypsin-EDTA (0.25%)
 - Phosphate-Buffered Saline (PBS), sterile

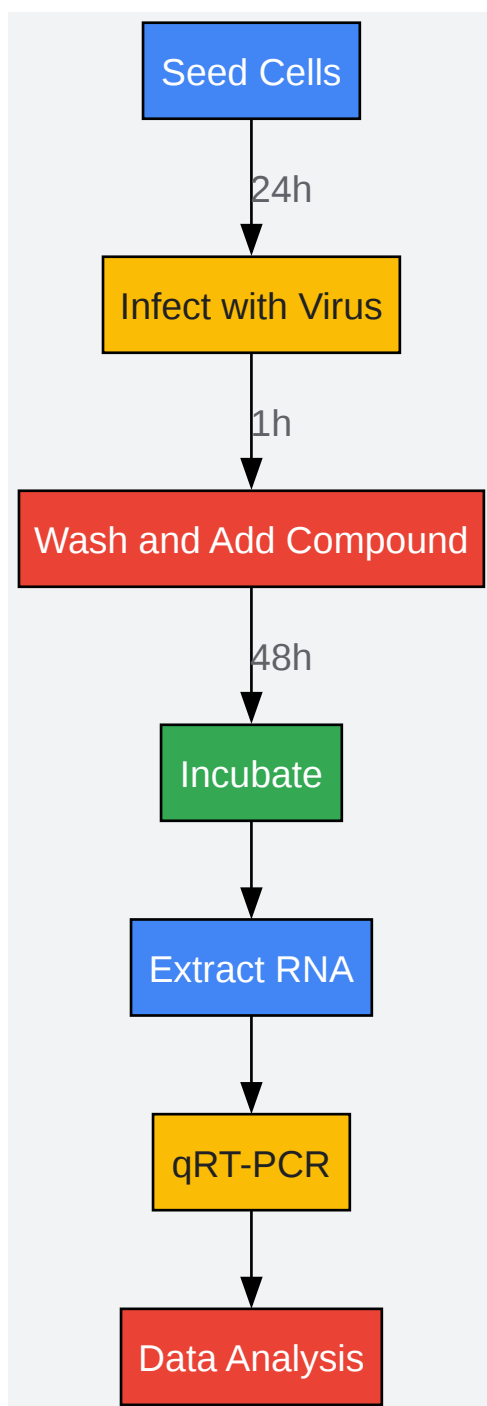
Protocol:

- Culture all cell lines in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

- Subculture cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cell monolayer with PBS, add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells. Neutralize trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.

Antiviral Activity Assay (qRT-PCR Based)

This protocol is adapted for flaviviruses like Dengue, Yellow Fever, and Zika.



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Caption: Workflow for the qRT-PCR-based antiviral assay.

Materials:

- 96-well cell culture plates

- Virus stocks (e.g., DENV, YFV, ZIKV)
- **IHVR-19029** stock solution (in DMSO or water)
- Cell lysis buffer and RNA extraction kit
- qRT-PCR reagents (primers, probes, master mix)
- qRT-PCR instrument

Protocol:

- Seed HEK293 cells in a 96-well plate at a density of 4×10^4 cells/well and incubate overnight.
- The next day, infect the cells with the virus at a Multiplicity of Infection (MOI) of 0.1 for 1 hour at 37°C.[\[1\]](#)
- After the 1-hour incubation, remove the virus inoculum and gently wash the cells twice with sterile PBS.
- Add fresh culture medium containing serial dilutions of **IHVR-19029** to the respective wells. Include a no-drug control (vehicle only) and a no-virus control.
- Incubate the plate for 48 hours at 37°C with 5% CO₂.[\[1\]](#)
- After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- Perform one-step qRT-PCR to quantify intracellular viral RNA levels. Use primers and probes specific to the target virus. Normalize the viral RNA levels to an internal control gene (e.g., β -actin).
- Calculate the percentage of viral inhibition for each compound concentration relative to the no-drug control. The EC₅₀ value can be determined by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

Materials:

- 96-well cell culture plates
- **IHVR-19029** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Protocol:

- Seed cells in a 96-well plate at the same density as the antiviral assay.
- Add serial dilutions of **IHVR-19029** to the wells (in the absence of virus).
- Incubate for the same duration as the antiviral assay (e.g., 48 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the no-drug control. The CC50 value (the concentration that reduces cell viability by 50%) can be determined.

Conclusion

IHVR-19029 is a valuable research tool for studying the role of host ER α -glucosidases in the lifecycle of enveloped viruses. Its broad-spectrum activity and host-targeting mechanism of action make it a compound of interest in the development of new antiviral therapies. The protocols provided here offer a framework for the in vitro characterization of **IHVR-19029** and other similar compounds.

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References

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